3-(Pentafluoroethyl)phenol

Acidity pKa Reactivity

3-(Pentafluoroethyl)phenol is a meta-substituted fluorinated phenol with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol. It is a specialized organofluorine intermediate characterized by a highly electron-withdrawing pentafluoroethyl (-C2F5) group attached to the phenol ring.

Molecular Formula C8H5F5O
Molecular Weight 212.12 g/mol
CAS No. 53998-04-2
Cat. No. B3042251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pentafluoroethyl)phenol
CAS53998-04-2
Molecular FormulaC8H5F5O
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(C(F)(F)F)(F)F
InChIInChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5/h1-4,14H
InChIKeyYLUOMFUMEQTVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pentafluoroethyl)phenol (CAS 53998-04-2): A Fluorinated Building Block for Drug Discovery and Agrochemical Research


3-(Pentafluoroethyl)phenol is a meta-substituted fluorinated phenol with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol [1]. It is a specialized organofluorine intermediate characterized by a highly electron-withdrawing pentafluoroethyl (-C2F5) group attached to the phenol ring . This compound is utilized as a strategic building block in medicinal and agrochemical chemistry, where the unique physicochemical properties imparted by the -C2F5 group, such as enhanced metabolic stability and lipophilicity, are leveraged to optimize drug candidates [2].

Why 3-(Pentafluoroethyl)phenol Cannot Be Interchanged with Its Ortho- or Para-Isomers: Critical Differences in Physicochemical and Biological Behavior


While the three isomers of (pentafluoroethyl)phenol (ortho, meta, and para) share the same molecular formula and a powerful electron-withdrawing group, their distinct substitution patterns on the aromatic ring lead to significant differences in physicochemical properties that directly impact their behavior as building blocks and potential bioisosteres. Specifically, the acidity (pKa), lipophilicity (LogP), and physical state (solid vs. liquid) are not uniform across the series [1][2][3]. These differences are critical for drug discovery programs where a change in isomer can drastically alter a lead compound's solubility, permeability, metabolic stability, and target binding affinity. Therefore, the procurement of a specific isomer is non-negotiable for maintaining the integrity of a synthetic route or a structure-activity relationship (SAR) study. The following quantitative evidence details these crucial points of differentiation for the meta-isomer, 3-(Pentafluoroethyl)phenol.

Quantitative Differentiation of 3-(Pentafluoroethyl)phenol vs. Its Isomers and Unsubstituted Phenol


Meta-Substitution Results in a Distinctly Weaker Phenolic Acid (pKa) Compared to Ortho and Para Isomers

The meta-substituted isomer, 3-(Pentafluoroethyl)phenol, exhibits a significantly higher pKa (weaker acid) than its ortho and para counterparts. This difference in proton affinity directly influences its reactivity and behavior in biological and chemical systems [1][2][3].

Acidity pKa Reactivity Hydrogen Bonding

Lipophilicity Profile of 3-(Pentafluoroethyl)phenol Offers a Unique Balance Relative to Unsubstituted Phenol

The introduction of the pentafluoroethyl group dramatically increases the lipophilicity of the phenol scaffold. 3-(Pentafluoroethyl)phenol has a calculated logP of 3.25, a substantial increase over unsubstituted phenol [1]. This enhanced lipophilicity is a key driver for its use in improving the membrane permeability and metabolic stability of drug candidates.

Lipophilicity LogP Permeability Metabolic Stability

Physical State Differentiation: Meta-Isomer is a Liquid, Para-Isomer is a Solid at Room Temperature

A key practical distinction between the isomers is their physical state at ambient conditions. 3-(Pentafluoroethyl)phenol is reported to be a viscous liquid, whereas its para-isomer, 4-(Pentafluoroethyl)phenol, is a solid with a melting point of 94-98°C . This difference is crucial for laboratory handling, storage, and certain types of chemical reactions.

Physical State Formulation Handling Synthetic Accessibility

Optimal Scientific and Procurement Use Cases for 3-(Pentafluoroethyl)phenol


Medicinal Chemistry: Fine-Tuning Lead Compound Lipophilicity and Acidity

When a lead compound based on a phenol scaffold requires a specific increase in lipophilicity (LogP ~3.25 vs. 1.46 for phenol) without a large increase in acidity (pKa 9.19), 3-(Pentafluoroethyl)phenol is the preferred isomer [1]. Its weaker acidity compared to ortho and para isomers ensures it remains predominantly un-ionized at physiological pH, which is beneficial for passive membrane diffusion, while the -C2F5 group provides metabolic shielding [1].

Agrochemical Synthesis: Introducing a Stable, Lipophilic Motif

The pentafluoroethyl group is a privileged motif in agrochemicals due to its ability to enhance the bioavailability and environmental stability of active ingredients. As a liquid building block, 3-(Pentafluoroethyl)phenol is more convenient for large-scale synthesis and formulation processes compared to its solid para-isomer counterpart, which requires additional melting steps .

Materials Science: Precursor for Advanced Fluorinated Polymers and Liquid Crystals

The unique electronic and steric properties of the meta-substituted -C2F5 group on a phenol ring make it a valuable monomer for synthesizing specialty polymers and liquid crystals with tailored properties. The liquid physical state of the monomer facilitates polymerization reactions and processing .

Chemical Biology: Probe Development for Studying Hydrogen Bonding

Researchers developing chemical probes to study hydrogen bonding interactions with biological targets can utilize 3-(Pentafluoroethyl)phenol for its unique pKa of 9.19. This value places it in a distinct category from its ortho and para isomers (pKa 8.06 and 8.43, respectively), allowing scientists to investigate the role of phenol acidity in target engagement and binding affinity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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